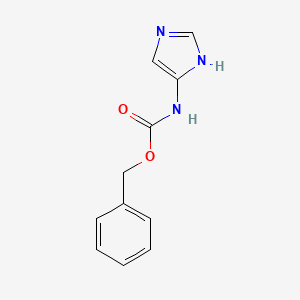

benzyl N-(1H-imidazol-5-yl)carbamate

Description

Benzyl N-(1H-imidazol-5-yl)carbamate is a carbamate derivative featuring a benzyl group linked to a carbamate moiety, which is further connected to a 1H-imidazol-5-yl substituent. Its IUPAC name is benzyl [1-hydrazino-3-(1H-imidazol-5-yl)-1-oxo-2-propanyl]carbamate, and it has the CAS registry number 254980-19-3 . This compound is structurally characterized by the presence of both an imidazole ring, known for its aromaticity and role in biological systems, and a benzyl carbamate group, which offers stability and synthetic versatility.

The tert-butyl-protected analog in (tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate) highlights the use of carbamates as protective groups in organic synthesis, a role this compound may also fulfill .

Properties

IUPAC Name |

benzyl N-(1H-imidazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-11(14-10-6-12-8-13-10)16-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSMYJRWXYHPCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CN=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1H-imidazol-5-yl)carbamate typically involves the reaction of benzyl chloroformate with 1H-imidazole-5-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Benzyl chloroformate+1H-imidazole-5-amine→Benzyl N-(1H-imidazol-5-yl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1H-imidazol-5-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Imidazole N-oxide

Reduction: Benzyl N-(1H-imidazol-5-yl)amine

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Benzyl N-(1H-imidazol-5-yl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzyl N-(1H-imidazol-5-yl)carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares benzyl N-(1H-imidazol-5-yl)carbamate with structurally related compounds:

Key Differences and Implications

Protecting Group Stability: The benzyl carbamate group in this compound is more stable under acidic conditions compared to the tert-butyl carbamate in its analog. However, tert-butyl carbamates are preferentially cleaved under mild acids (e.g., TFA), making them advantageous in stepwise syntheses . In contrast, benzyl carbamates require hydrogenolysis (e.g., H₂/Pd-C) for removal, limiting their use in hydrogen-sensitive contexts .

Biological Activity :

- The fluorophenyl and methylthio substituents in the N-benzyl pyridine derivative () enhance lipophilicity and target binding, making it a candidate for kinase inhibition .

- This compound lacks these substituents but may serve as a precursor for functionalized imidazole derivatives through further modification.

Carbamate vs. Amide Functionality :

- Carbamates (e.g., this compound) generally exhibit greater hydrolytic stability than amides (e.g., Compound 25 in ). This makes carbamates preferable in prodrug design or environments with esterase activity .

Imidazole vs. In contrast, the simpler imidazole ring in this compound offers synthetic flexibility for introducing diverse substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.